1-(5-Bromothiophene-3-carbonyl)pyrrolidine
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Overview
Description
1-(5-Bromothiophene-3-carbonyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a brominated thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and thiophene rings in its structure imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophene-3-carbonyl)pyrrolidine typically involves the bromination of thiophene followed by acylation and subsequent reaction with pyrrolidine. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Acylation: The brominated thiophene is then subjected to acylation using an appropriate acyl chloride or anhydride to introduce the carbonyl group.
Reaction with Pyrrolidine: The acylated bromothiophene is reacted with pyrrolidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophene-3-carbonyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the carbonyl group can be reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like DMF or DMSO, using bases such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminothiophene derivative, while oxidation would produce a sulfone.
Scientific Research Applications
1-(5-Bromothiophene-3-carbonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can serve as a probe or ligand in studies involving protein-ligand interactions or enzyme inhibition.
Industrial Applications: The compound can be used in the development of corrosion inhibitors or as a precursor for more complex industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophene-3-carbonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and carbonyl groups can form hydrogen bonds or participate in van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromothiophene-2-carbonyl)pyrrolidine
- 1-(5-Chlorothiophene-3-carbonyl)pyrrolidine
- 1-(5-Methylthiophene-3-carbonyl)pyrrolidine
Uniqueness
1-(5-Bromothiophene-3-carbonyl)pyrrolidine is unique due to the specific positioning of the bromine atom and the carbonyl group, which can influence its reactivity and binding properties. Compared to its analogs, the bromine atom at the 5-position of the thiophene ring may confer distinct electronic and steric effects, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(5-bromothiophen-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c10-8-5-7(6-13-8)9(12)11-3-1-2-4-11/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHAQJIJQSOZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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